![molecular formula C19H19N5O5 B15212520 [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate CAS No. 25152-95-8](/img/structure/B15212520.png)
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to the tetrahydrofuran ring through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA analogs.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes involved in nucleic acid metabolism, further enhancing its biological activity.
類似化合物との比較
Similar Compounds
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
Uniqueness
Compared to similar compounds, (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is unique due to its specific structural features, such as the benzamido group and the acetate ester. These modifications can enhance its stability, bioavailability, and specificity in biological systems, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
25152-95-8 |
|---|---|
分子式 |
C19H19N5O5 |
分子量 |
397.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H19N5O5/c1-11(26)28-13-7-15(29-14(13)8-25)24-10-22-16-17(20-9-21-18(16)24)23-19(27)12-5-3-2-4-6-12/h2-6,9-10,13-15,25H,7-8H2,1H3,(H,20,21,23,27)/t13-,14+,15+/m0/s1 |
InChIキー |
XVUQUPLKBMCYMQ-RRFJBIMHSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



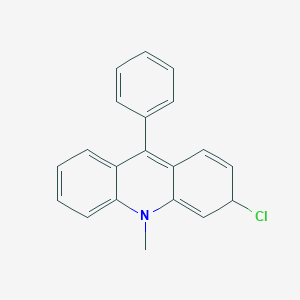
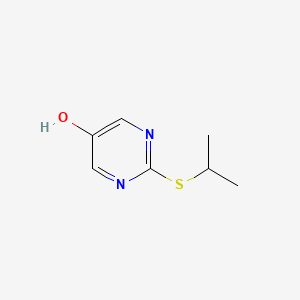
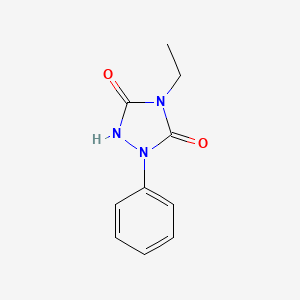
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)

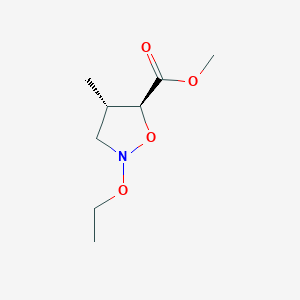

![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
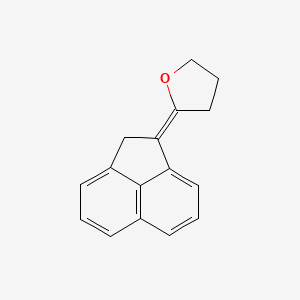
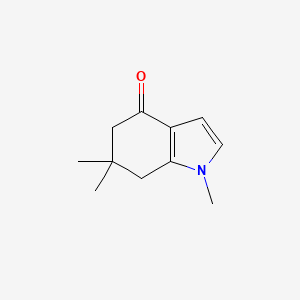
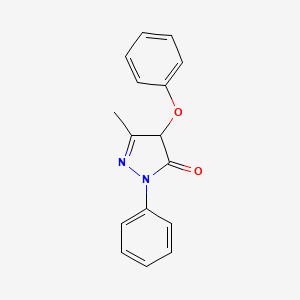
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
